tert-butyl N-[(E)-propylideneamino]carbamate
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Overview
Description
tert-butyl N-[(E)-propylideneamino]carbamate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl N-[(E)-propylideneamino]carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with the corresponding hydrazine derivative. The reaction typically occurs in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF). The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the Boc-protected hydrazine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(E)-propylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol are commonly employed for Boc group removal.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Boc group removal typically yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
tert-butyl N-[(E)-propylideneamino]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.
Biology: Employed in the synthesis of peptides and proteins, where protecting groups are essential for selective reactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-propylideneamino]carbamate primarily involves the protection and deprotection of amines. The Boc group is added to amines under basic conditions, forming a stable carbamate. The removal of the Boc group occurs under acidic conditions, leading to the formation of the free amine. This process is crucial in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[(E)-propylideneamino]carbamate: Known for its stability and ease of removal.
1-Tert-butoxycarbonyl-2-methylidenehydrazine: Similar in structure but with a different alkyl group.
1-Tert-butoxycarbonyl-2-ethylidenehydrazine: Another similar compound with an ethyl group instead of a propyl group.
Uniqueness
This compound is unique due to its specific alkyl group, which can influence its reactivity and the types of reactions it undergoes. The choice of protecting group and its specific structure can significantly impact the overall synthetic strategy and the efficiency of the synthesis .
Properties
CAS No. |
112383-12-7 |
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Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22484 |
Synonyms |
Hydrazinecarboxylic acid, propylidene-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
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